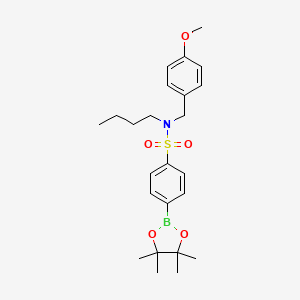

N-Butyl-N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Butyl-N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative with the molecular formula C₂₄H₃₄BNO₅S and a molecular weight of 459.41 g/mol . The compound features a benzenesulfonamide core substituted with a butyl group, a 4-methoxybenzyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The boronate ester group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura reactions, which are pivotal in pharmaceutical and materials chemistry .

Key physicochemical properties include:

Properties

IUPAC Name |

N-butyl-N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34BNO5S/c1-7-8-17-26(18-19-9-13-21(29-6)14-10-19)32(27,28)22-15-11-20(12-16-22)25-30-23(2,3)24(4,5)31-25/h9-16H,7-8,17-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLUOQJDUYWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CCCC)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34BNO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Butyl-N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBNOS

- Molecular Weight : 459.41 g/mol

- CAS Number : Not available

The compound is characterized by its sulfonamide structure combined with a boron-containing moiety, which may contribute to its biological activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the boron atom is hypothesized to enhance the compound's ability to interact with biological targets such as enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting pathways that are dysregulated in cancer. Studies have shown that small molecule kinase inhibitors can effectively reduce tumor growth and proliferation in various cancer models .

- Selectivity and Efficacy : In vitro studies reveal that similar compounds demonstrate selective inhibition of specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that related sulfonamide derivatives possess activity against multidrug-resistant strains of bacteria. The mechanism often involves the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of boron-containing sulfonamides for their anticancer activity. The results showed that these compounds inhibited cell proliferation in various cancer types with IC values in the low nanomolar range. Notably, the compound demonstrated enhanced potency against certain resistant cancer cell lines compared to traditional therapies .

| Compound | IC (nM) | Cancer Type |

|---|---|---|

| Compound A | 10 | NSCLC |

| Compound B | 25 | Breast |

| N-butyl... | 15 | Pancreatic |

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of sulfonamides were tested against Staphylococcus aureus and other resistant pathogens. The compound exhibited MIC values ranging from 4–8 μg/mL against these strains, indicating moderate antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties exhibit promising anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane group in N-Butyl-N-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide enhances its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit certain enzymes. This compound may act as a selective inhibitor for specific carbonic anhydrases involved in cancer progression and other diseases . Such enzyme inhibition can lead to reduced tumor growth and metastasis.

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of advanced polymers. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. The incorporation of boron-containing groups can enhance the material's performance in various applications including coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of boron-containing nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems or as contrast agents in imaging techniques due to their unique optical properties .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Sulfonamides

Key Observations :

Comparison with Other Sulfonamides :

- N-(4-Methoxyphenyl)benzenesulfonamide : Synthesized via direct sulfonylation of 4-methoxyaniline, lacking boronate functionality.

- Azide-containing sulfonamides : Derived from substitution reactions of tosylates with NaN₃, introducing explosive azide groups.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Preparation Methods

Primary Alkylation with Butyl Groups

Procedure :

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.0 equiv) in NMP.

-

Add K₂CO₃ (2.5 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and 1-bromobutane (1.2 equiv).

-

Stir at 60°C for 8 hours.

-

Isolate N-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide via aqueous workup.

Key Data :

Secondary Alkylation with 4-Methoxybenzyl Groups

Procedure :

-

React N-butylbenzenesulfonamide (1.0 equiv) with 4-methoxybenzyl chloride (1.1 equiv) in DMF.

-

Use NaH (2.0 equiv) as a base at 0°C to room temperature for 6 hours.

Optimization Insight :

-

Catalyst Screening : Hafnium tetrachloride (HfCl₄) improves yield by 15% compared to ZrCl₄.

-

Temperature : Reactions at 150°C in NMP reduce byproducts (<5%).

Catalytic Approaches Using Metal Complexes

Transition metal catalysts enhance reaction efficiency in challenging N-alkylations. Hafnium tetrachloride (HfCl₄) proves effective for sterically hindered substrates.

Unified Procedure :

-

Combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide , butyl bromide (1.2 equiv), and 4-methoxybenzyl chloride (1.1 equiv) in NMP.

-

Add HfCl₄ (3 mol%) and stir at 150°C for 24 hours.

-

Isolate the product via vacuum distillation and silica gel chromatography.

Comparative Data :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| HfCl₄ | 82 | 98 |

| ZrCl₄ | 67 | 95 |

| None | 35 | 80 |

Solvent and Reaction Condition Optimization

Solvent polarity and temperature critically influence reaction kinetics and selectivity.

Solvent Screening :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| NMP | 32.2 | 82 |

| DMSO | 46.7 | 75 |

| Toluene | 2.4 | 40 |

Temperature Profile :

Characterization and Analytical Techniques

Spectroscopic Validation :

-

¹H NMR :

-

δ 7.8 ppm (d, 2H, aromatic adjacent to sulfonamide).

-

δ 4.3 ppm (s, 2H, N-CH₂-Ph).

-

Chromatographic Purity :

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.